molecular formula C11H14BrNO B13599247 2-(2-Bromo-3-methoxyphenyl)pyrrolidine

2-(2-Bromo-3-methoxyphenyl)pyrrolidine

Cat. No.: B13599247
M. Wt: 256.14 g/mol
InChI Key: WDFKZRITUDMOQZ-UHFFFAOYSA-N
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Description

2-(2-Bromo-3-methoxyphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and versatility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-3-methoxyphenyl)pyrrolidine typically involves the reaction of 2-bromo-3-methoxybenzaldehyde with pyrrolidine under specific conditions. One common method is the reductive amination process, where the aldehyde group of 2-bromo-3-methoxybenzaldehyde reacts with pyrrolidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromo-3-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding amines or alcohols.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include substituted phenylpyrrolidines with different functional groups.

    Oxidation Reactions: Products include aldehydes or carboxylic acids.

    Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

2-(2-Bromo-3-methoxyphenyl)pyrrolidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-3-methoxyphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group on the phenyl ring can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The pyrrolidine ring can enhance the compound’s stability and bioavailability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

    Pyrrolidine: The parent compound, which lacks the bromine and methoxy substituents.

    2-(2-Chloro-3-methoxyphenyl)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.

    2-(2-Bromo-3-hydroxyphenyl)pyrrolidine: Similar structure but with a hydroxy group instead of a methoxy group.

Uniqueness: 2-(2-Bromo-3-methoxyphenyl)pyrrolidine is unique due to the presence of both bromine and methoxy groups, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potential as a versatile intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C11H14BrNO

Molecular Weight

256.14 g/mol

IUPAC Name

2-(2-bromo-3-methoxyphenyl)pyrrolidine

InChI

InChI=1S/C11H14BrNO/c1-14-10-6-2-4-8(11(10)12)9-5-3-7-13-9/h2,4,6,9,13H,3,5,7H2,1H3

InChI Key

WDFKZRITUDMOQZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Br)C2CCCN2

Origin of Product

United States

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